molecular formula C23H28N4 B1200304 (+)-Calycanthidine CAS No. 5516-85-8

(+)-Calycanthidine

Cat. No. B1200304
CAS RN: 5516-85-8
M. Wt: 360.5 g/mol
InChI Key: GSQUXSFTXJRLQJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

This involves understanding the chemical reactions used to synthesize the compound. It includes the reactants, conditions, catalysts, and the yield of the reaction .


Molecular Structure Analysis

This involves understanding the 3D arrangement of atoms in a molecule. Techniques such as X-ray crystallography, NMR spectroscopy, and computational chemistry are often used to determine molecular structure .


Chemical Reactions Analysis

This involves understanding how the compound reacts with other substances. It includes the reactants, products, conditions, and mechanism of the reaction .


Physical And Chemical Properties Analysis

This involves understanding the compound’s physical properties (such as melting point, boiling point, solubility) and chemical properties (such as reactivity, stability). These properties can be determined through various experimental techniques .

Scientific Research Applications

  • Synthesis and Stereochemical Assignment in Alkaloids : Lathrop and Movassaghi (2013) describe the application of a methodology for heterodimerization via diazene fragmentation in the total synthesis of various alkaloids, including (-)-calycanthidine. This study highlights an improved route for the synthesis of C3a-aminocyclotryptamines and an enhanced method for sulfamide synthesis and oxidation. It also presents a late-stage diversification approach, leading to the first enantioselective total synthesis of (+)-desmethyl-meso-chimonanthine and its stereochemical assignment (Lathrop & Movassaghi, 2013).

  • Neurological Effects and Mechanism of Action : Chebib et al. (2003) investigated the convulsant actions of calycanthine, the principal alkaloid of the Calycanthaceae family. They found that calycanthine inhibits the potassium-stimulated release of GABA from rat hippocampus slices, suggesting a mechanism involving voltage-dependent calcium channel blockade and inhibition of GABA-mediated currents at GABA(A) receptors (Chebib et al., 2003).

  • Melanogenesis Inhibition : Morikawa et al. (2014) isolated several dimeric pyrrolidinoindoline alkaloids, including calycanthidine, from Chimonanthus praecox. They demonstrated that these compounds, particularly calycanthidine, show potent inhibitory effects on melanogenesis in murine B16 melanoma cells without significant cytotoxicity. This suggests potential applications in skin pigmentation disorders (Morikawa et al., 2014).

  • Nervous Transmission in Insects : Adjibadé et al. (1990) studied the action of calycanthine on nervous transmission in the central nervous system of cockroaches. Their findings indicate that calycanthine hydrochloride significantly reduces the efficacy of synaptic transmission without altering nervous conduction in pre- and post-synaptic fibers (Adjibadé et al., 1990).

  • Pharmacokinetics in Rats : Lu et al. (2020) conducted a study on the determination and pharmacokinetics of calycanthine in rat plasma. They developed a UPLC-MS/MS method for the quantification of calycanthine, revealing its pharmacokinetic properties in rats after oral and intravenous administration. This research could be crucial for understanding the absorption, distribution, metabolism, and excretion of calycanthine in living organisms (Lu et al., 2020).

Safety And Hazards

This involves understanding the potential risks associated with handling and using the compound. Information on safety and hazards is usually available in the compound’s Material Safety Data Sheet .

Future Directions

This involves speculating on potential future research directions based on the current understanding of the compound. This could include potential applications, modifications to improve its properties, or further studies to understand its behavior .

properties

IUPAC Name

(3aS,8bR)-8b-[(3aR,8bR)-3-methyl-1,2,3a,4-tetrahydropyrrolo[2,3-b]indol-8b-yl]-3,4-dimethyl-2,3a-dihydro-1H-pyrrolo[2,3-b]indole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H28N4/c1-25-14-12-22(16-8-4-6-10-18(16)24-20(22)25)23-13-15-26(2)21(23)27(3)19-11-7-5-9-17(19)23/h4-11,20-21,24H,12-15H2,1-3H3/t20-,21+,22+,23+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GSQUXSFTXJRLQJ-LDVJMBRRSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCC2(C1NC3=CC=CC=C32)C45CCN(C4N(C6=CC=CC=C56)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN1CC[C@]2([C@@H]1NC3=CC=CC=C32)[C@]45CCN([C@H]4N(C6=CC=CC=C56)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H28N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90970501
Record name 1,1',8-Trimethyl-2,2',3,3',8,8',8a,8'a-octahydro-1H,1'H-3a,3'a-bipyrrolo[2,3-b]indole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90970501
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

360.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(+)-Calycanthidine

CAS RN

5516-85-8
Record name (3aR,3′aR,8aS,8′aR)-2,2′,3,3′,8,8′,8a,8′a-Octahydro-1,1′,8-trimethyl-3a,3′a(1H,1′H)-bipyrrolo[2,3-b]indole
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=5516-85-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,1',8-Trimethyl-2,2',3,3',8,8',8a,8'a-octahydro-1H,1'H-3a,3'a-bipyrrolo[2,3-b]indole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90970501
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name calycanthidine, (+)-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/YRT94KMX97
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(+)-Calycanthidine
Reactant of Route 2
(+)-Calycanthidine
Reactant of Route 3
(+)-Calycanthidine
Reactant of Route 4
(+)-Calycanthidine
Reactant of Route 5
(+)-Calycanthidine
Reactant of Route 6
(+)-Calycanthidine

Citations

For This Compound
174
Citations
G Barger, J Madinaveitia, P Streuli - Journal of the Chemical Society …, 1939 - pubs.rsc.org
… , and concentration of the combined acetone-water mother-liquors, the final crop was separated by repeated crystallisation from alcohol into the more soluble crude calycanthidine (…
Number of citations: 6 pubs.rsc.org
JB Xu, KJ Cheng - Molecules, 2015 - mdpi.com
Plants of the Calycanthaceae family, which possesses four genera and about 15 species, are mainly distributed in China, North America and Australia. Chemical studies on the …
Number of citations: 30 www.mdpi.com
G Barger, A Jacob… - Recueil des Travaux …, 1938 - Wiley Online Library
… In the course of a prolonged investigation of calycanthine, the alkaloid discovered in bhe seeds of Calycanthus gZaucus bij G o r d i n I), we have encountered a much simpler one, C,3H,,N …
Number of citations: 23 onlinelibrary.wiley.com
T Morikawa, Y Nakanishi, K Ninomiya… - Journal of natural …, 2014 - Springer
A methanol extract of the flower buds of Chimonanthus praecox (L.) Link (Calycanthaceae) demonstrated inhibitory effects on melanogenesis in theophylline-stimulated murine B16 …
Number of citations: 30 link.springer.com
TR Govindachari, K Nagarajan… - Journal of Scientific & …, 1962 - repository.ias.ac.in
Calycanthidine, the minor alkaloid isolated from the seeds of Calycanthus floridus, has been shown, through ultraviolet, infrared and NMR spectral data, to have the dimer structure like …
Number of citations: 3 repository.ias.ac.in
L Bai, Y Ma, X Jiang - Journal of the American Chemical Society, 2021 - ACS Publications
Dimeric cyclotryptamine alkaloids typically feature vicinal all-carbon quaternary stereocenters and four nitrogen atoms. In comparison with the actual biosynthetic tryptophan derivatives, …
Number of citations: 12 pubs.acs.org
SP Lathrop, M Movassaghi - Chemical Science, 2014 - pubs.rsc.org
We describe the first application of our methodology for heterodimerization via diazene fragmentation towards the total synthesis of (−)-calycanthidine, meso-chimonanthine, and (+)-…
Number of citations: 82 pubs.rsc.org
WJ Wu, Q Wang, W Zhang, L Li - … Zhong liu za zhi [Chinese Journal …, 2017 - europepmc.org
… /Glycidyl stearate and downregulation of Calycanthidine. The four components were all … The combinational four biomarkers including Calycanthidine, 1-Monopalmitin, Ricinoleic …
Number of citations: 3 europepmc.org
R Robinson, HJ Teuber - Chem. Ind, 1954
Number of citations: 36
R Robinson, HJ Teuber - CHEMISTRY …, 1954 - SOC CHEMICAL INDUSTRY 14 …
Number of citations: 26

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.